Levonordefrin
Overview
Description
Levonordefrin is a topical sympathomimetic amine found in local anesthetic products. It is used for nasal decongestion or vasoconstriction during dental procedures .
Synthesis Analysis
Levonordefrin is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects .Molecular Structure Analysis
Levonordefrin has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol . It is a catecholamine in which the 2-aminoethyl group is substituted with a hydroxy group at C-1 and a methyl group at C-2, with configurations 1R,2S .Chemical Reactions Analysis
Levonordefrin is a sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions. It has pharmacologic activity similar to that of Epinephrine but it is more stable than Epinephrine .Physical And Chemical Properties Analysis
Levonordefrin has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol . Its IUPAC name is 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol .Scientific Research Applications
Antihypertensive and Sympathomimetic Effects
Levonordefrin, a synthetic catecholamine and norepinephrine derivative, exhibits sympathomimetic and antihypertensive effects. It activates alpha 2-adrenergic receptors in the cardiovascular control center of the CNS, leading to a reduction in sympathetic output from the brain and subsequently lowering blood pressure. Additionally, it binds to and activates peripheral alpha 2-adrenergic receptors, causing vasoconstriction. This dual action contributes to its antihypertensive efficacy Levonordefrin Hydrochloride, Definitions (2020).
Cardiovascular Actions and Pressor Effects
Levonordefrin is an alternative to epinephrine as a vasoconstrictor in dental local anesthetic preparations. Its cardiovascular actions have been studied, revealing similarities in receptor profile and pressor effects to norepinephrine rather than epinephrine. This suggests that levonordefrin's potency difference compared to epinephrine in terms of pressor activity may be less than commonly assumed Quantitative and Qualitative Analysis of the Pressor Effects of Levonordefrin, Journal of Cardiovascular Pharmacology (1984).
Interaction with Beta-Adrenergic Blocking Agents
Research indicates a clinically significant interaction between levonordefrin and nonselective beta-adrenergic blocking agents. This interaction, though rare, can lead to significant hypertension with a concurrent reflex bradycardia. The severity of this interaction appears to be dose-related, with smaller doses causing a less pronounced pressor response Beta-adrenergic blocking agents and dental vasoconstrictors, Dental clinics of North America (2010).
Modification of Local Anesthetic Toxicity
Levonordefrin has been studied for its effects on the toxicity and lethality of various local anesthetics. In certain cases, it decreased the toxicity and lethality of specific anesthetics, indicating its potential role in modifying local anesthetic toxicity and enhancing safety in clinical use Modification of local anesthetic toxicity by vasoconstrictors, Anesthesia Progress (1989).
Interaction with Psychiatric Medications
Levonordefrin's interaction with other medications, such as MAO inhibitors, phenothiazines, and tricyclic antidepressants, has been researched. These interactions can significantly influence cardiovascular responses and the potency of vasoconstrictors, underlining the importance of considering such drug interactions in clinical settings [Drug interactions and vasoconstrictors used in local anesthetic solutions, Oral Surgery, Oral Medicine, OralPathology (1985)](https://consensus.app/papers/drug-interactions-vasoconstrictors-used-solutions-yagiela/86c91f5c828f5a059c6939a356f2d874/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFQWZLICWMTKF-CDUCUWFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046349 | |
Record name | Levonordefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levonordefrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction. | |
Record name | Levonordefrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06707 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Levonordefrin | |
CAS RN |
829-74-3, 74812-63-8 | |
Record name | Levonordefrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levonordefrin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nordefrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levonordefrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06707 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | levonordefrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levonordefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVONORDEFRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NORDEFRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levonordefrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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